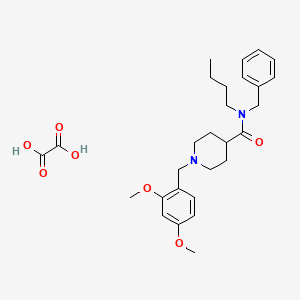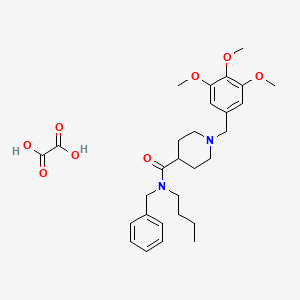
N-benzyl-N-butyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-benzyl-N-butyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Bupivacaine, which is a local anesthetic drug used for pain management during surgical procedures. However,
Mécanisme D'action
Bupivacaine works by blocking the transmission of nerve impulses in the affected area. It does this by binding to specific receptors on the nerve cells, which inhibits the influx of sodium ions into the cell. This results in the inhibition of nerve impulse transmission, leading to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Bupivacaine has been found to have several biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pain response. Bupivacaine has also been found to decrease the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine has several advantages for use in lab experiments. It has a long duration of action, which allows for sustained pain relief. It also has a low toxicity profile, which makes it a safe option for use in animal studies. However, Bupivacaine has some limitations, such as its potential for systemic toxicity if administered in high doses.
Orientations Futures
There are several future directions for research on Bupivacaine. One area of interest is the development of new formulations and delivery methods for Bupivacaine, which could improve its efficacy and safety profile. Another area of interest is the investigation of the potential use of Bupivacaine in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain. Additionally, further research is needed to better understand the mechanisms of action of Bupivacaine and its effects on different types of nerve fibers.
In conclusion, Bupivacaine is a chemical compound with potential therapeutic applications in pain management. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. There are several future directions for research on Bupivacaine, which could lead to the development of new treatments for chronic pain conditions and improved delivery methods for pain management.
Applications De Recherche Scientifique
Bupivacaine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in pain management, particularly in regional anesthesia and nerve blocks. Bupivacaine is also being studied for its potential use in the treatment of neuropathic pain, cancer pain, and chronic pain conditions.
Propriétés
IUPAC Name |
N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O.C2H2O4/c1-2-3-15-27(19-20-7-5-4-6-8-20)24(28)22-13-16-26(17-14-22)18-21-9-11-23(25)12-10-21;3-1(4)2(5)6/h4-12,22H,2-3,13-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWJHMYXAMUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950208.png)
![4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950214.png)
![4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950219.png)
![2-({4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3950220.png)
![6-({1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane oxalate](/img/structure/B3950224.png)
![6-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane oxalate](/img/structure/B3950232.png)
![6-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3950237.png)

![N-benzyl-N-butyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950261.png)




